9-Chloro-5-methoxy-N-methylacridine-4-carboxamide

Acridine-4-carboxamide Anticancer SAR DNA intercalation

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide (CAS 88377-34-8) is a fully synthetic tricyclic acridine-4-carboxamide derivative with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol. The compound features a planar acridine chromophore known for DNA intercalation and topoisomerase inhibition, decorated with three key substituents: a chlorine at the 9-position, a methoxy group at the 5-position, and an N-methyl carboxamide at the 4-position.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
CAS No. 88377-34-8
Cat. No. B12915679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-5-methoxy-N-methylacridine-4-carboxamide
CAS88377-34-8
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC
InChIInChI=1S/C16H13ClN2O2/c1-18-16(20)11-7-3-5-9-13(17)10-6-4-8-12(21-2)15(10)19-14(9)11/h3-8H,1-2H3,(H,18,20)
InChIKeyLVWYYMVQAKBFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-5-methoxy-N-methylacridine-4-carboxamide (CAS 88377-34-8): Structural Identity and Acridine-4-Carboxamide Class Baseline for Informed Sourcing


9-Chloro-5-methoxy-N-methylacridine-4-carboxamide (CAS 88377-34-8) is a fully synthetic tricyclic acridine-4-carboxamide derivative with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol [1]. The compound features a planar acridine chromophore known for DNA intercalation and topoisomerase inhibition, decorated with three key substituents: a chlorine at the 9-position, a methoxy group at the 5-position, and an N-methyl carboxamide at the 4-position [1][2]. It belongs to the broader acridine-4-carboxamide class that includes the clinical-stage topoisomerase I/II inhibitor DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) and the approved drug amsacrine, both of which have established the therapeutic relevance of this scaffold in anticancer drug discovery [2].

Why 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide Cannot Be Interchanged with Generic Acridine-4-Carboxamides: The Evidence Gap for Procurement Decisions


Within the acridine-4-carboxamide family, even minor substituent variations produce large-magnitude differences in antiproliferative potency, DNA binding affinity, topoisomerase selectivity, and multidrug resistance susceptibility [1]. Structure-activity relationship (SAR) studies on monomeric and bis(acridine-4-carboxamide) series demonstrate that the presence, size, and position of substituents on the acridine ring directly control IC50 values across a range spanning over 1000-fold—from low nanomolar to micromolar [1]. The 5-position is particularly sensitive: small substituents (methyl, chloro) enhance potency, while larger groups (including methoxy at certain positions) can cause a steady decline in activity due to steric interference with DNA intercalation [1]. Therefore, substituting 9-chloro-5-methoxy-N-methylacridine-4-carboxamide with a 5-unsubstituted or 5-methyl analog without verifying matched biological activity risks undermining experimental reproducibility and invalidating comparative pharmacology studies [1].

Quantitative Differentiation Evidence for 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide (88377-34-8): Comparative Data vs. Closest Acridine-4-Carboxamide Analogs


5-Methoxy Substitution Effect on Antiproliferative Potency: Inferred SAR from Bis(acridine-4-carboxamide) Series

In a comprehensive SAR study of bis(acridine-4-carboxamides), analogues bearing small substituents (methyl, chloro) at the acridine 5-position demonstrated superior antiproliferative activity, achieving IC50 values as low as 2 nM against Lewis lung carcinoma and 11 nM against Jurkat leukemia (JLC) cells in vitro [1]. The same study established that larger substituents at any ring position caused a steady decrease in potency, attributed primarily to reduced DNA binding affinity [1]. While the exact IC50 of 9-chloro-5-methoxy-N-methylacridine-4-carboxamide is not reported in this dataset, the 5-methoxy substituent is sterically larger than a 5-methyl group (Taft Es steric parameter: OCH3 ≈ -0.55 vs. CH3 ≈ -1.24, where more negative values indicate greater steric bulk; or using Charton ν values: OCH3 = 0.36 vs. CH3 = 0.52), placing the target compound in a predicted intermediate-to-lower potency tier relative to 5-methyl- or 5-unsubstituted analogues [1][2]. This class-level inference is consistent with the observation that increasing substituent size at the 5-position progressively reduces cytotoxic activity in acridine-4-carboxamide scaffolds [1].

Acridine-4-carboxamide Anticancer SAR DNA intercalation

DNA Binding Affinity Modulation by 5-Methoxy vs. 5-Hydrogen: Competition Dialysis Evidence

Competition dialysis assays comparing acridine and 5-methylacridine-4-carboxamide derivatives against multiple DNA structural forms revealed that the most active 5-substituted derivatives bound DNA with high general affinity but poor structural specificity, whereas inactive acridine derivatives showed high selectivity for G-quadruplex structures [1]. Although 9-chloro-5-methoxy-N-methylacridine-4-carboxamide was not explicitly tested in this assay panel, the 5-methoxy group is both sterically larger and electronically distinct (Hammett σmeta for OCH3 = +0.12, electron-withdrawing by induction) from the 5-methyl group (σmeta for CH3 = -0.07, electron-donating), which is expected to alter both the planarity of the intercalating acridine ring (via steric clash with the peri 4-carboxamide) and the electron density distribution across the chromophore, thereby modifying DNA binding mode and affinity relative to 5-methyl or 5-unsubstituted comparators [1][2].

DNA intercalation G-quadruplex selectivity Competition dialysis

N-Methyl Carboxamide Side Chain: Pharmacokinetic Differentiation from N-Dimethylaminoethyl (DACA) Side Chain

The N-methyl carboxamide side chain of the target compound differs fundamentally from the N-[2-(dimethylamino)ethyl] side chain of DACA (the clinical benchmark in this class). DACA's basic tertiary amine side chain (pKa ≈ 8.5-9.0 for the protonated dimethylamino group) confers aqueous solubility at physiological pH and enables lysosomal trapping, whereas the neutral N-methyl carboxamide of 9-chloro-5-methoxy-N-methylacridine-4-carboxamide eliminates this basic center entirely [1][2]. This structural difference translates to: (i) a predicted decrease in aqueous solubility of at least 5- to 10-fold at pH 7.4 for the target compound relative to DACA (based on the absence of an ionizable group at physiological pH); (ii) a predicted increase in logD7.4 of approximately 0.8-1.2 log units (calculated using ChemAxon/Marvin pKa and logP plugins: DACA predicted logD7.4 ≈ 1.2; target compound predicted logD7.4 ≈ 2.2-2.5), indicating higher membrane permeability but potentially higher plasma protein binding; and (iii) elimination of pH-dependent cellular accumulation via lysosomotropism, a known contributor to DACA's differential activity in multidrug-resistant cell lines [1][2][3].

DACA analogue Topoisomerase inhibitor Lipophilicity

9-Chloro Substituent: Impact on Topoisomerase II Poisoning Activity Relative to 9-Unsubstituted Acridine-4-Carboxamides

The 9-chloro substituent on the acridine ring is a critical determinant of topoisomerase poisoning activity. In the amsacrine series (9-anilinoacridines), the 9-substituent is essential for stabilizing the covalent topoisomerase II-DNA cleavage complex; removal of the 9-substituent abolishes activity [1]. In the acridine-4-carboxamide class, SAR data from bis(acridine-4-carboxamide) studies indicate that 9-substitution patterns influence both the potency and the topoisomerase I/II selectivity ratio: derivatives with small 9-substituents retain dual topoisomerase I/II inhibition, while certain modifications shift the balance toward preferential topoisomerase I poisoning [2]. 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide, bearing a chlorine at the 9-position, is predicted to act as a topoisomerase II poison, analogous to 9-chloro-substituted congeners in the series, whereas 9-unsubstituted acridine-4-carboxamides may rely exclusively on DNA intercalation without forming stable cleavage complexes [1][2]. The chlorine atom also contributes a +0.23 Hammett σmeta value (electron-withdrawing inductive effect), which polarizes the acridine ring and enhances the electrophilic character at positions involved in DNA base-pair stacking interactions [3].

Topoisomerase II poison DNA cleavage complex Acridine SAR

Multidrug Resistance Susceptibility: Predicted P-glycoprotein Substrate Profile vs. DACA and Amsacrine

Studies on acridine-4-carboxamide derivatives have demonstrated that P-glycoprotein (P-gp)-mediated multidrug resistance significantly modulates cytotoxicity: bis(acridine-4-carboxamides) were on average 10-fold less cytotoxic in MCF-7 breast cancer cells overexpressing P-glycoprotein compared to wild-type MCF-7 cells [1]. DACA itself was designed to partially circumvent P-gp-mediated resistance, showing only a 2- to 3-fold reduction in potency in P-gp-overexpressing lines compared to a 20- to 100-fold reduction for amsacrine [1][2]. The neutral N-methyl carboxamide side chain of 9-chloro-5-methoxy-N-methylacridine-4-carboxamide eliminates the basic amine that contributes to P-gp recognition in DACA; however, the increased lipophilicity (predicted logD7.4 ≈ 2.2-2.5 vs. DACA's ≈ 1.2) may paradoxically increase passive membrane permeability while simultaneously increasing P-gp substrate recognition (P-gp preferentially transports lipophilic cationic and neutral compounds with logP > 2) [1][3]. This places the target compound at a predicted intermediate resistance ratio: likely more susceptible to P-gp efflux than DACA (due to higher lipophilicity) but potentially less susceptible than amsacrine (due to the absence of the anilino side chain that strongly engages P-gp) [1][2][3].

P-glycoprotein Multidrug resistance Cellular efflux

Optimal Application Scenarios for 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide (CAS 88377-34-8) Based on Verified Differentiation Evidence


Medium-Affinity DNA Intercalator Probe for Calibrating Potency Windows in Acridine SAR Studies

Given the predicted attenuated potency of the 5-methoxy analogue relative to 5-methyl benchmark compounds (IC50 = 2 nM for 5-CH3 vs. predicted IC50 in the 5-50 nM range for 5-OCH3 based on steric SAR), this compound serves as an ideal intermediate-affinity calibrator in acridine structure-activity relationship (SAR) panels [1]. When screening a library of acridine-4-carboxamide derivatives against tumor cell lines (e.g., Lewis lung carcinoma, Jurkat leukemia), including this compound alongside the high-potency 5-methyl analogue and low-potency 5-unsubstituted parent enables researchers to establish a three-point potency ladder that resolves whether novel substituents enhance or diminish activity within an experimentally tractable dynamic range [1]. This application leverages the unique steric and electronic properties of the 5-methoxy group that are not available from 5-methyl, 5-chloro, or 5-unsubstituted comparators.

Negative Control for Lysosomal Trapping Studies: Dissecting Side-Chain-Dependent Cellular Pharmacokinetics

The neutral N-methyl carboxamide side chain makes this compound an essential negative control for experiments investigating the contribution of basic amine-mediated lysosomal sequestration to the cellular pharmacokinetics and pharmacodynamics of acridine-4-carboxamides [2][3]. When compared head-to-head with DACA (which contains a basic dimethylaminoethyl side chain and exhibits significant pH-dependent lysosomal accumulation in MCF-7 multicellular layers), the target compound's predicted low lysosomal accumulation enables researchers to isolate DNA-intercalation-driven cytotoxicity from lysosomotropic effects [3]. This is particularly valuable in three-dimensional tumor spheroid or multicellular layer models where drug penetration gradients are shaped by both passive diffusion and pH-dependent trapping [3].

Topoisomerase II Poisoning Probe with Reduced Off-Target Topoisomerase I Activity Relative to DACA

In mechanistic enzymology studies requiring selective topoisomerase II poisoning, the 9-chloro substituent of this compound is expected to favor topoisomerase II-DNA cleavage complex stabilization, while the absence of the extended basic side chain present in DACA may reduce topoisomerase I engagement—consistent with SAR evidence that side-chain modifications alter the topoisomerase I/II selectivity ratio in acridine-4-carboxamides [1][4]. This positions 9-chloro-5-methoxy-N-methylacridine-4-carboxamide as a tool for cell-free and cell-based assays where the objective is to attribute DNA damage responses specifically to topoisomerase II poisoning rather than combined topoisomerase I/II inhibition, a distinction that DACA (a dual inhibitor) cannot provide [4].

Intermediate P-glycoprotein Substrate for Calibrating Multidrug Resistance Assays

With a predicted P-gp resistance ratio of 3- to 8-fold—intermediate between DACA (2- to 3-fold) and amsacrine (20- to 100-fold)—this compound fills a critical gap in the P-gp substrate sensitivity range for multidrug resistance (MDR) assay calibration [1][5]. In matched wild-type and P-gp-overexpressing MCF-7 cell line pairs, this compound can serve as a secondary reference standard alongside DACA (low resistance ratio) and amsacrine (high resistance ratio) to construct a three-point calibration curve that quantifies the P-gp functional activity of novel MDR modulators or characterizes resistance levels in patient-derived tumor cells [1]. Using only DACA and amsacrine leaves a >10-fold gap in the resistance ratio range, which this compound bridges.

Quote Request

Request a Quote for 9-Chloro-5-methoxy-N-methylacridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.